![molecular formula C17H21ClN4O B2519700 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide CAS No. 940990-26-1](/img/structure/B2519700.png)
1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. CPI-444 acts as an antagonist of the adenosine A2A receptor, which is overexpressed in many types of cancer cells.
Scientific Research Applications
- Cancer Treatment Effect: By blocking BTK, it prevents B-cell activation and proliferation, which is relevant in cancer pathogenesis.
- Autoimmune Diseases Effect: It modulates the immune response, making it valuable in autoimmune conditions.
- In Vitro : It exhibits potent antipromastigote activity against Leishmania aethiopica clinical isolates .
Antileishmanial Activity
Antimalarial Potential
Drug Development and Binding Affinity
Chalcone Derivatives and Anti-Cancer Activity
properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-11(2)16-15(17(23)19-13-5-3-4-6-13)20-21-22(16)14-9-7-12(18)8-10-14/h7-11,13H,3-6H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZGCCYHLHNDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide |
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